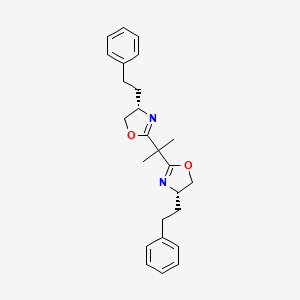
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its two oxazole rings connected by a propane-2,2-diyl bridge and phenethyl groups attached to each oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.
Introduction of Phenethyl Groups: The phenethyl groups can be introduced through nucleophilic substitution reactions using phenethyl halides and oxazole intermediates.
Formation of Propane-2,2-diyl Bridge: The final step involves the coupling of two oxazole units through a propane-2,2-diyl bridge, which can be achieved using reagents like dihalopropane and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halides, alkylating agents, or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of dihydrooxazole derivatives.
Substitution: Introduction of new functional groups such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure with methyl groups instead of phenethyl groups.
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure with ethyl groups instead of phenethyl groups.
Uniqueness
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) is unique due to its specific phenethyl groups, which may impart distinct chemical and biological properties compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C25H30N2O2 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(4S)-4-(2-phenylethyl)-2-[2-[(4S)-4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H30N2O2/c1-25(2,23-26-21(17-28-23)15-13-19-9-5-3-6-10-19)24-27-22(18-29-24)16-14-20-11-7-4-8-12-20/h3-12,21-22H,13-18H2,1-2H3/t21-,22-/m0/s1 |
Clave InChI |
DMFPKMCEAYVHLP-VXKWHMMOSA-N |
SMILES isomérico |
CC(C)(C1=N[C@H](CO1)CCC2=CC=CC=C2)C3=N[C@H](CO3)CCC4=CC=CC=C4 |
SMILES canónico |
CC(C)(C1=NC(CO1)CCC2=CC=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol](/img/structure/B13352228.png)
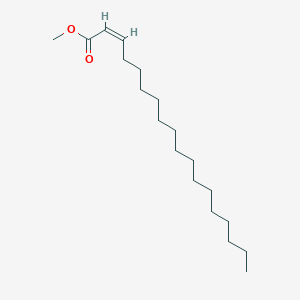
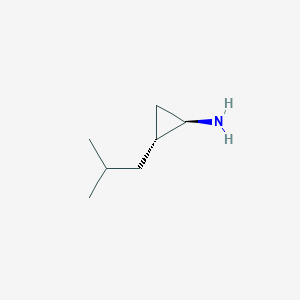
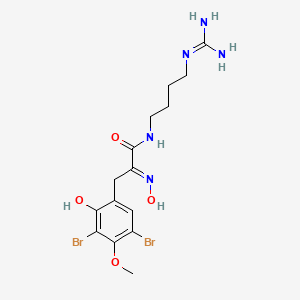


![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B13352251.png)
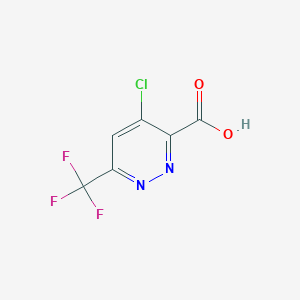
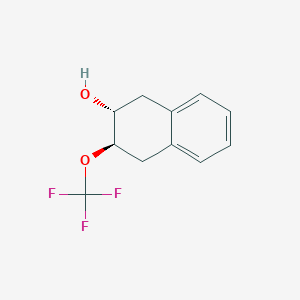

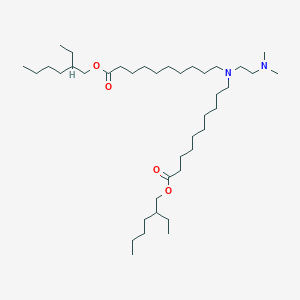
![1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13352280.png)
